molecular formula C7H15NO2S B2988507 4-Propylthiomorpholine 1,1-dioxide CAS No. 1083041-33-1

4-Propylthiomorpholine 1,1-dioxide

Cat. No. B2988507
CAS RN: 1083041-33-1
M. Wt: 177.26
InChI Key: SZXQWBOAKLQLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Propylthiomorpholine 1,1-dioxide” is a chemical compound with the molecular formula C7H11NO2S and a molecular weight of 173.23 . It appears as a white to almost white powder or crystal .


Synthesis Analysis

The synthesis of “4-Propylthiomorpholine 1,1-dioxide” involves a copper (I)-catalyzed one-pot [3+2] cycloaddition of various alkyl halides and sodium azide . The reaction mixture is stirred at room temperature for 6 hours .


Physical And Chemical Properties Analysis

“4-Propylthiomorpholine 1,1-dioxide” is a solid at 20 degrees Celsius . It has a melting point ranging from 114.0 to 118.0 degrees Celsius . It is soluble in hot methanol .

Scientific Research Applications

Catalyst Activation and Transfer Hydrogenation

4-Propylthiomorpholine 1,1-dioxide has been involved in the study of catalyst activation with Cp*RhIII/IrIII-1,2,3-triazole-based organochalcogen ligand complexes. These complexes have been explored as catalysts for N-methylmorpholine N-oxide (NMO) based and Oppenauer-type oxidation of alcohols and transfer hydrogenation (TH) of carbonyl compounds (Saleem et al., 2014).

Photoluminescence Efficiency

Research has been conducted on compounds like 4-phenyl-1,2-dithiolane-1-oxide and its derivatives, focusing on their photoluminescence (PL) frequencies and quantum efficiencies. The studies also delve into their single-crystal X-ray structures and the impact of these structures on their PL properties (Barbarella et al., 2001).

Organosulfur/-selenium Ligands in Catalysis

There is research on the use of organosulfur/-selenium ligands in catalysis, specifically focusing on half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands. These have been explored for catalytic oxidation of alcohols with N-methylmorpholine N-oxide and transfer hydrogenation of ketones (Saleem et al., 2013).

Graphene Oxide Functionalization for Dye and Copper Removal

Graphene oxide has been functionalized using 4-aminothiophenol for enhanced sorption efficiencies of methylene blue and copper, showcasing the potential application of modified graphene oxide in environmental remediation (Chen et al., 2016).

Safety And Hazards

The safety data sheet for “4-Propylthiomorpholine 1,1-dioxide” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-propyl-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXQWBOAKLQLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylthiomorpholine 1,1-dioxide

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